

synthesis protocol for 2-Phenylisonicotinic acid

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Compound of Interest

Compound Name: 2-Phenylisonicotinic acid

Cat. No.: B1587377

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An Application Note for the Synthesis of **2-Phenylisonicotinic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylisonicotinic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceutical intermediates and functional materials.^{[1][2]} This document provides a comprehensive guide to the synthesis of **2-phenylisonicotinic acid**, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. It includes a detailed, field-tested protocol, mechanistic insights, characterization data, safety protocols, and a troubleshooting guide to support researchers in achieving a successful and reproducible synthesis.

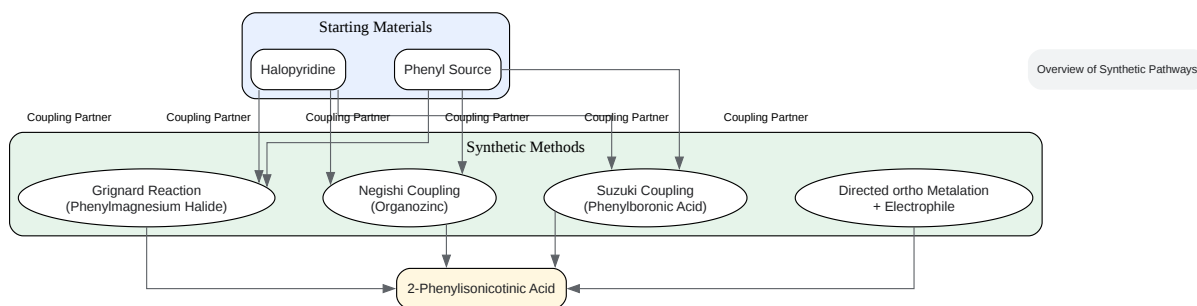
Introduction and Strategic Overview

The synthesis of bi-aryl compounds, particularly those incorporating heterocyclic rings like pyridine, is a cornerstone of modern organic chemistry. **2-Phenylisonicotinic acid** (also known as 2-phenylpyridine-4-carboxylic acid) represents a key scaffold in this class. The primary challenge lies in the selective formation of the carbon-carbon bond between the phenyl and pyridine rings. Several modern catalytic cross-coupling methods have proven effective for this transformation.

The most common strategies include:

- Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between a halopyridine and an arylboronic acid, valued for its mild conditions and tolerance of various functional groups.[3][4]
- Negishi Coupling: Involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[5][6][7]
- Grignard Reactions: Utilizes highly reactive organomagnesium compounds, which can be coupled with halopyridines or carboxylates to form the desired acid.[8][9][10]
- Directed ortho Metalation (DoM): A powerful technique for regioselective functionalization where a directing group guides deprotonation at the adjacent ortho position.[11][12][13]

This guide will focus on the Suzuki-Miyaura coupling due to its reliability, operational simplicity, and the commercial availability and stability of the required boronic acid reagents.[4]



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Fig 1. Key synthetic strategies for **2-Phenylisonicotinic Acid**.

Recommended Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of **2-phenylisonicotinic acid** from 2-bromo-4-pyridinecarboxylic acid and phenylboronic acid.

Mechanistic Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

- **Oxidative Addition:** The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) complex.
- **Transmetalation:** The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.^[3]
- **Reductive Elimination:** The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.

Fig 2. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Reagents and Materials

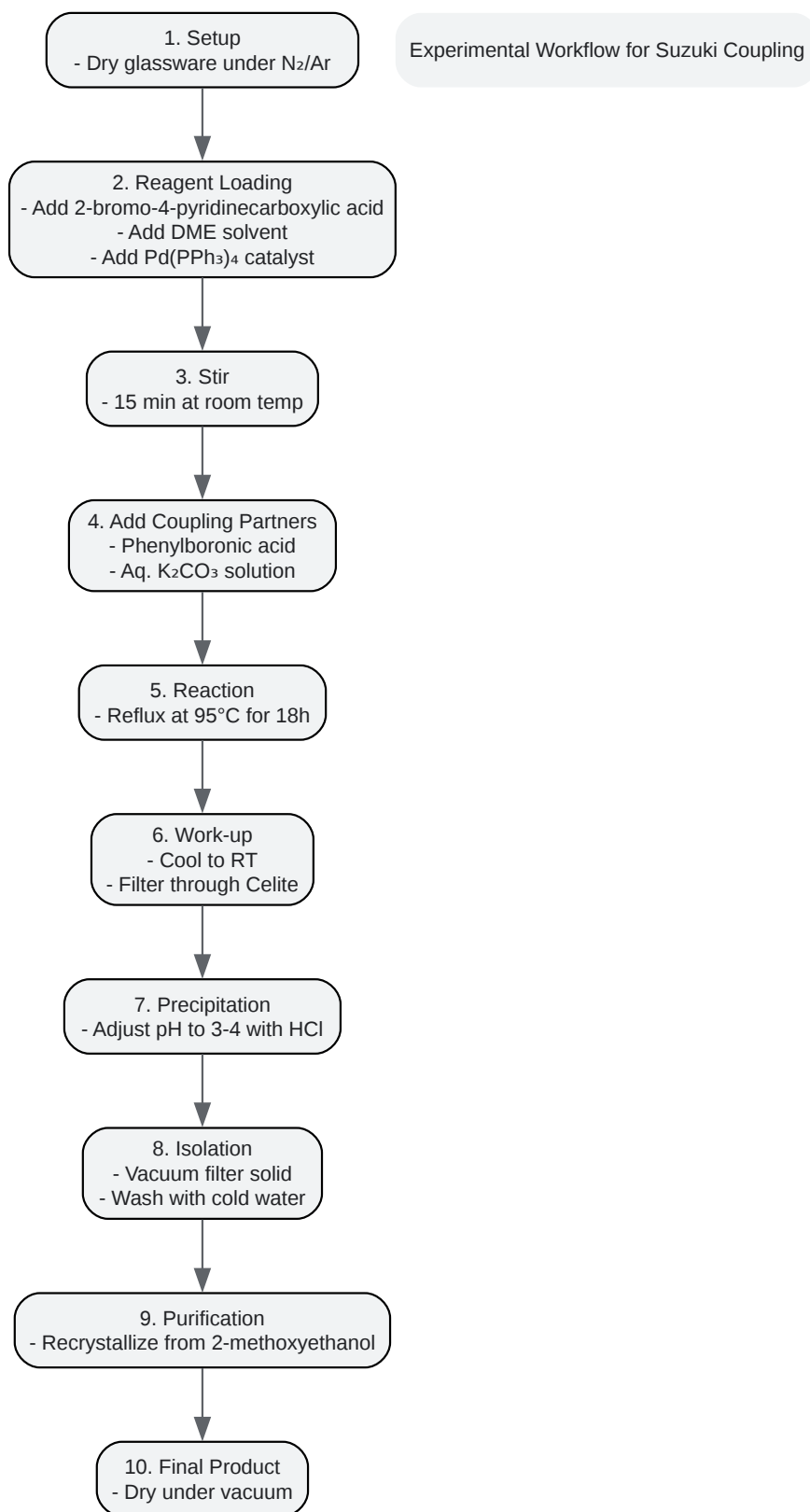
Reagent/Material	Formula	M.W. (g/mol)	CAS No.	Notes
2-Bromo-4-pyridinecarboxylic acid	C ₆ H ₄ BrNO ₂	202.01	66572-55-2	Starting material.
Phenylboronic acid	C ₆ H ₇ BO ₂	121.93	98-80-6	Phenyl group source.
Tetrakis(triphenyl phosphine)palladium(0)	C ₇₂ H ₆₀ P ₄ Pd	1155.56	14221-01-3	Catalyst. Handle in an inert atmosphere.
Potassium Carbonate (K ₂ CO ₃)	K ₂ CO ₃	138.21	584-08-7	Base. Prepare a 2M aqueous solution.
1,2-Dimethoxyethane (DME)	C ₄ H ₁₀ O ₂	90.12	110-71-4	Anhydrous solvent. Degas before use.
2-Methoxyethanol	C ₃ H ₈ O ₂	76.09	109-86-4	Recrystallization solvent.
Hydrochloric Acid (HCl)	HCl	36.46	7647-01-0	For acidification (e.g., 1M solution).
Diatomaceous Earth (Celite)	61790-53-2	Filtration aid.		
Nitrogen or Argon Gas	N ₂ / Ar	For inert atmosphere.		

Step-by-Step Experimental Protocol

- Reaction Setup:
 - Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

- Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar). Maintain an inert atmosphere throughout the reaction.
- Reagent Addition:
 - To the flask, add 2-bromo-4-pyridinecarboxylic acid (1.0 eq, e.g., 0.210 g, 1.040 mmol). [\[14\]](#)
 - Add degassed 1,2-dimethoxyethane (DME) to dissolve the starting material (approx. 8 mL for the given scale). [\[14\]](#)
 - Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, e.g., 0.060 g, 0.052 mmol). [\[14\]](#)
 - Stir the mixture at room temperature for 15 minutes. The solution may appear yellow or heterogeneous.
- Coupling Reaction:
 - Add phenylboronic acid (1.35 eq, e.g., 0.171 g, 1.403 mmol) to the flask. [\[14\]](#)
 - Add 2M aqueous potassium carbonate solution (8.0 eq, e.g., 4.16 mL, 8.32 mmol). [\[14\]](#)
 - Heat the reaction mixture to reflux (approximately 95 °C) and maintain for 18 hours. [\[14\]](#) Monitor the reaction progress by TLC or LC-MS if desired.
- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture through a pad of diatomaceous earth (Celite) to remove the palladium catalyst. Wash the pad with a small amount of DME or water.
 - Transfer the filtrate to a beaker. While stirring, slowly adjust the pH to 3-4 by adding 1M HCl. A white precipitate should form. [\[14\]](#)
 - Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

- Collect the white precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to aid in drying.
- Purification:
 - Recrystallize the crude product from 2-methoxyethanol to obtain pure 2-phenyl-pyridine-4-carboxylic acid as a white powdery solid.[\[14\]](#)
 - Dry the final product under vacuum. A typical yield is around 50-60%.[\[14\]](#)



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Fig 3. Step-by-step experimental workflow for the synthesis.

Characterization and Purity Assessment

Validation of the final product's identity and purity is critical. The following data are expected for **2-Phenylisonicotinic acid**.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Property	Value
Molecular Formula	C ₁₂ H ₉ NO ₂
Molecular Weight	199.21 g/mol
Appearance	White solid
¹ H NMR (400 MHz, DMSO-d ₆)	δ 13.5-14.0 (s, 1H, COOH), 8.8-8.9 (d, 1H), 8.2-8.3 (s, 1H), 8.0-8.2 (m, 2H), 7.7-7.8 (d, 1H), 7.4-7.6 (m, 3H). Note: Shifts are approximate. [14]
UPLC-ESI-MS	m/z 200.5 [M+H] ⁺ [14]

Safety and Hazard Management

Adherence to safety protocols is mandatory. All operations should be performed in a well-ventilated fume hood by trained personnel.

Hazard	Subject	Precautionary Measures
Toxicity	2-Phenylisonicotinic acid	GHS06 (Skull and crossbones). Acutely toxic if swallowed (H301).[15][17] Avoid ingestion, inhalation, and skin contact.
Irritation	Reagents (e.g., Phenylboronic acid)	Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335).[18][19]
Flammability	Solvents (DME, 2-Methoxyethanol)	Flammable liquids. Keep away from ignition sources.
Handling	General Procedure	Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.[18] Handle palladium catalysts and other fine powders carefully to avoid creating dust.
Waste Disposal	Chemical Waste	Dispose of all chemical waste, including solvents and residual solids, according to institutional and local regulations.[20]

Troubleshooting Guide

Problem	Potential Cause(s)	Suggested Solution(s)
Low or No Yield	1. Inactive catalyst (oxidized Pd(0)). 2. Wet solvent or reagents. 3. Insufficient base or base quality.	1. Use fresh catalyst or a catalyst from a reliable source. Handle under inert gas. 2. Ensure all solvents are anhydrous and reagents are dry. 3. Use freshly prepared 2M K_2CO_3 solution. Ensure it is fully dissolved.
Incomplete Reaction	1. Insufficient reaction time or temperature. 2. Poor stirring.	1. Extend reaction time to 24h. Ensure the internal temperature reaches 95°C. 2. Use a larger stir bar and ensure the mixture is a mobile slurry.
Product Fails to Precipitate	1. pH is not sufficiently acidic. 2. Product is too soluble in the solvent mixture.	1. Check pH with a calibrated meter or pH paper. Add more acid if necessary. 2. Reduce the total volume of the aqueous phase by evaporation before acidification.
Purification Issues	1. Contamination with boronic acid homocoupling product (biphenyl). 2. Oily product after recrystallization.	1. Wash the crude product with a non-polar solvent like hexane to remove biphenyl. 2. Ensure the recrystallization solvent is appropriate. Try a different solvent system if needed. Cool slowly to promote crystal growth.

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